molecular formula C14H21N B15309456 2-(2,4-Dimethylbenzyl)piperidine

2-(2,4-Dimethylbenzyl)piperidine

Cat. No.: B15309456
M. Wt: 203.32 g/mol
InChI Key: UXCWBTXDGBLDJH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzyl)piperidine (CAS 1226408-29-2) is a high-purity organic compound with a molecular formula of C14H21N and a molecular weight of 203.33 g/mol . It is supplied with a guaranteed purity of 98% . This molecule features a piperidine ring, a prevalent and fundamental structural motif in medicinal chemistry, which is substituted with a 2,4-dimethylbenzyl group . This specific architecture makes it a valuable chemical building block and a scaffold of interest in pharmaceutical research and development. The piperidine ring is a core structural element in many biologically active compounds and drugs. Research into similar piperidine-containing structures has highlighted their significant potential as cholinesterase inhibitors for the investigation of neurodegenerative conditions such as Alzheimer's disease . Furthermore, recent studies show that the piperidine moiety is a critical structural feature for high-affinity ligands that target central nervous system (CNS) receptors, including histamine H3 and sigma-1 receptors . These targets are implicated in a range of disorders, from neuropathic pain to schizophrenia and cognitive deficits, positioning this compound as a versatile intermediate for the design and synthesis of novel neuroactive agents . Handling of this material requires appropriate safety precautions. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should wear protective gloves, protective clothing, and eye/face protection, and should only handle the product in a well-ventilated area . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-[(2,4-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-6-7-13(12(2)9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3

InChI Key

UXCWBTXDGBLDJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2CCCCN2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dimethylbenzyl Piperidine

Retrosynthetic Analysis and Key Precursor Identification for 2-(2,4-Dimethylbenzyl)piperidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered.

The most straightforward disconnection is at the C2-C bond between the piperidine (B6355638) ring and the benzyl (B1604629) group. This approach suggests an alkylation or coupling reaction, identifying two key precursors: a piperidine synthon and a 2,4-dimethylbenzyl synthon. The piperidine synthon could be piperidine itself or a derivative activated at the C2 position, while the benzyl synthon would typically be an electrophile like 2,4-dimethylbenzyl halide.

A more fundamental disconnection breaks down the piperidine ring itself. This reveals acyclic precursors, such as a 1,5-dicarbonyl compound or a 5-aminoalkene, which can be cyclized to form the piperidine core. In this scenario, the 2,4-dimethylbenzyl group might be introduced either before or after the cyclization event. A common strategy involves the hydrogenation of a corresponding substituted pyridine (B92270), making 2-(2,4-dimethylbenzyl)pyridine a key intermediate. researchgate.net

Key Precursors Identified through Retrosynthesis:

Piperidine or a 2-functionalized piperidine derivative

2,4-Dimethylbenzyl halide (e.g., bromide or chloride)

2-(2,4-Dimethylbenzyl)pyridine

Acyclic amino aldehydes or ketones

Classical and Modern Synthetic Routes to the Piperidine Core

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic routes. researchgate.netnih.gov These can be broadly categorized into cyclization reactions of acyclic precursors and reduction of pyridine derivatives.

Intramolecular cyclization is a powerful method for constructing the piperidine ring. Various strategies have been developed, leveraging different types of bond-forming reactions. nih.gov

Reductive Amination: Acyclic amino-aldehydes or amino-ketones can undergo intramolecular reductive amination to form the piperidine ring. This is a common and efficient method. nih.govbeilstein-journals.org

Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an imine with a diene can produce a tetrahydropyridine, which is then reduced to a piperidine. This method allows for the rapid construction of the heterocyclic core with potential for stereocontrol. nih.govdtic.mil

Radical Cyclization: Radical-mediated cyclization of unsaturated amines, often initiated by radical initiators like AIBN, provides another route to the piperidine skeleton. nih.govorganic-chemistry.org

Metal-Catalyzed Cyclization: Transition metals, such as palladium and gold, can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes to form piperidines. nih.govorganic-chemistry.org For instance, a Wacker-type aerobic oxidative cyclization using a palladium catalyst can effectively form various six-membered nitrogen heterocycles. organic-chemistry.org

Electroreductive Cyclization: This electrochemical method involves the reduction of an imine in the presence of a dihaloalkane, leading to the formation of the piperidine ring. nih.govbeilstein-journals.org

The catalytic hydrogenation of pyridines is one of the most direct and widely used methods for synthesizing the piperidine core. dtic.mil This transformation involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Heterogeneous catalysts are often preferred for their ease of separation and industrial applicability. nih.govresearchgate.net

CatalystTypical ConditionsSolventNotes
Platinum(IV) oxide (PtO₂) 50-70 bar H₂, room temperatureGlacial Acetic AcidEffective for a range of substituted pyridines. researchgate.netasianpubs.org
Rhodium on Carbon (Rh/C) Lower atmospheric pressuresVariousOften shows good activity under milder conditions. nih.govasianpubs.org
Ruthenium dioxide (RuO₂) High temperatures and pressuresVariousA robust catalyst for pyridine hydrogenation. asianpubs.org
Nickel (Ni) 170-200 °CEthanolA classical and cost-effective catalyst. dtic.mil
Iridium(III) complexes 50 bar H₂, room temperatureMethanol/TFAAllows for ionic hydrogenation with excellent functional group tolerance. chemrxiv.org

Electrocatalytic hydrogenation has also emerged as a sustainable alternative, operating at ambient temperature and pressure and reducing the energy demands of traditional thermochemical methods. nih.gov For example, using a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high efficiency. nih.gov

Introduction of the 2,4-Dimethylbenzyl Moiety

Once the piperidine ring is formed, or by using a pre-formed piperidine, the next critical step is the introduction of the 2,4-dimethylbenzyl group at the C2 position.

Forming a C-C bond at the α-position of a cyclic amine can be challenging. Several methods have been developed to achieve this transformation.

Nucleophilic Substitution: This is a common approach where a nucleophilic piperidine derivative attacks an electrophilic 2,4-dimethylbenzyl species. One strategy involves the α-lithiation of an N-protected piperidine (e.g., N-Boc piperidine) using a strong base like s-BuLi, followed by quenching with 2,4-dimethylbenzyl bromide. nih.gov

Reaction with Organometallic Reagents: Chiral organozinc reagents derived from amino acids can be used to construct substituted piperidines. whiterose.ac.uk While not a direct benzylation, this methodology highlights the utility of organometallics in functionalizing the piperidine ring.

Addition to Imines or Iminium Ions: The reaction of a 2,4-dimethylbenzyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a suitable piperideine or an iminium ion precursor can effectively install the benzyl group at the C2 position.

Heck Coupling: Palladium-catalyzed Heck coupling reactions can be employed to introduce aryl or benzyl groups onto the piperidine scaffold, particularly with unsaturated piperidine precursors. whiterose.ac.uk

Since the C2 position of this compound is a stereocenter, controlling its configuration is often a key objective, especially for pharmaceutical applications. researchgate.netdntb.gov.ua

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the incoming 2,4-dimethylbenzyl group to one face of the molecule, leading to a diastereoselective reaction. The auxiliary can then be removed to yield the enantioenriched product.

Asymmetric Catalysis: The use of chiral catalysts, either metal-based or organocatalysts, can induce enantioselectivity in the C-C bond-forming step. For example, asymmetric Mannich reactions can be used to construct the piperidine core with high stereocontrol. researchgate.netrsc.org

Biocatalysis: Enzymes offer a powerful tool for asymmetric synthesis. Transaminases, for instance, can be used in the asymmetric synthesis of 2-substituted piperidines starting from ω-chloroketones. nih.govacs.org This biocatalytic approach can provide access to either enantiomer with very high enantiomeric excess by selecting the appropriate enzyme. nih.govacs.org

ApproachMethodKey Features
Chiral Pool Synthesis Starting from enantiopure amino acids.Utilizes naturally occurring chirality to build the final molecule. whiterose.ac.uk
Diastereoselective Alkylation α-Lithiation of N-Boc piperidine followed by trapping.Can achieve high diastereoselectivity, especially in conformationally locked systems. nih.gov
Enzyme-Catalyzed Resolution/Synthesis Transaminase-triggered cyclization of ω-haloamines.Provides access to both (R) and (S) enantiomers with high enantiomeric excess (>95% ee). nih.govacs.org
Asymmetric Mannich Reaction Three-component reaction using a chiral catalyst.Efficiently constructs functionalized piperidines with controlled stereocenters. rsc.org

Enantioselective Synthesis of Chiral Piperidine Derivatives

The creation of stereochemically defined centers on the piperidine ring is crucial for developing specific biological activities. For 2-substituted piperidines like this compound, controlling the chirality at the C2 position is a primary synthetic challenge. Methodologies to achieve this include asymmetric hydrogenation and the use of chiral auxiliaries or catalysts.

Asymmetric hydrogenation of pyridine precursors is one of the most direct and powerful methods for accessing enantioenriched piperidines. dicp.ac.cn A significant challenge in the hydrogenation of simple pyridines is the strong coordination of both the substrate and the piperidine product to the metal catalyst, which can lead to catalyst deactivation. dicp.ac.cn A successful strategy to overcome this involves the activation of the pyridine substrate by forming a pyridinium (B92312) salt, typically an N-benzyl pyridinium bromide. This activation enhances the reactivity of the aromatic ring towards reduction and mitigates catalyst inhibition. dicp.ac.cn

Iridium-based catalyst systems have proven highly effective for this transformation. Specifically, the hydrogenation of 2-substituted N-benzyl pyridinium salts using a catalyst generated from [Ir(cod)Cl]₂ and a chiral phosphine ligand, such as (R)-SynPhos, can yield the corresponding chiral piperidines with excellent enantioselectivity. dicp.ac.cn The reaction is typically performed under high pressure of hydrogen gas. This approach has been successfully applied to produce α-(2,4-dimethylphenyl)piperidine with a high enantiomeric ratio and yield.

Table 1: Examples of Iridium-Catalyzed Asymmetric Hydrogenation of 2-Arylpyridinium Salts

Entry Aryl Substituent Catalyst/Ligand Conditions Yield (%) Enantiomeric Ratio (er)
1 2,4-Dimethylphenyl [Ir(cod)Cl]₂ / (R)-SynPhos 600 psi H₂, 28°C, 24h 88% 97.7:2.3
2 Phenyl [Ir(cod)Cl]₂ / (R)-SynPhos 600 psi H₂, 28°C, 24h 95% 98.5:1.5
3 4-Methoxyphenyl [Ir(cod)Cl]₂ / (R)-SynPhos 600 psi H₂, 28°C, 24h 93% 98.5:1.5
4 2-Naphthyl [Ir(cod)Cl]₂ / (R)-SynPhos 600 psi H₂, 28°C, 24h 90% 98.5:1.5

Data derived from analogous reactions in cited literature. dicp.ac.cn

Beyond asymmetric hydrogenation, several other strategies utilize chiral controllers to induce stereoselectivity in the synthesis of 2-substituted piperidines.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. For piperidine synthesis, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been employed. researchgate.netcdnsciencepub.com In this approach, a domino Mannich-Michael reaction between a diene, an aldehyde, and the chiral amine auxiliary constructs the piperidine ring with high diastereoselectivity. cdnsciencepub.com The auxiliary can be cleaved in a later step to yield the enantioenriched piperidine derivative.

Catalyst-Based Approaches:

Biocatalysis: Enzymes offer a powerful route to chiral amines. Transaminases, for example, can be used in a cascade reaction where an ω-chloroketone is first aminated, and the resulting intermediate spontaneously cyclizes to form a chiral 2-substituted piperidine with high enantiomeric excess. acs.org This method provides access to both (R) and (S) enantiomers by selecting the appropriate transaminase. acs.org

Organocatalysis: Chiral phosphines have been used to catalyze the [4+2] annulation of imines with allenes, furnishing functionalized piperidine derivatives with very good stereoselectivity. researchgate.net

Dynamic Kinetic Resolution: This strategy involves the resolution of a rapidly equilibrating racemic intermediate. For instance, N-Boc-2-lithiopiperidine can be generated as a racemic mixture and resolved using a catalytic amount of a chiral ligand, followed by trapping with an electrophile to yield an enantioenriched 2-substituted N-Boc-piperidine.

Table 2: Overview of Catalyst-Based Approaches for Enantioselective Piperidine Synthesis

Approach Catalyst / Controller Key Reaction Type Typical Substrates
Chiral Auxiliary D-arabinopyranosylamine Domino Mannich-Michael Aldehydes, Danishefsky's diene
Biocatalysis Transaminases (R- or S-selective) Reductive amination / Cyclization ω-haloketones
Organocatalysis Chiral Phosphines [4+2] Annulation Imines, Allenes

This table summarizes general strategies applicable to the synthesis of chiral 2-substituted piperidines. cdnsciencepub.comacs.orgresearchgate.net

Functionalization and Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, further diversification can be achieved by modifying the piperidine nitrogen, the aromatic ring, or the benzylic side chain.

The secondary amine of the piperidine ring is a key handle for functionalization. Common modifications include N-acylation and N-alkylation.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides or anhydrides under basic conditions to form amides. A particularly common and useful modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O). This transformation is often performed to modulate the electronic properties of the nitrogen, prevent its interference in subsequent reactions, or influence the stereochemical outcome of functionalizations at other positions on the ring. nih.govrsc.org

N-Alkylation: Direct alkylation of the piperidine nitrogen can be achieved by reaction with alkyl halides (e.g., benzyl chloride, methyl iodide) in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine in a polar aprotic solvent. echemi.comresearchgate.net Another powerful method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the N-alkylated product. These methods allow for the introduction of a wide variety of alkyl and benzyl groups onto the nitrogen atom. google.com

The 2,4-dimethylbenzyl group offers several positions for further substitution via electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of the aromatic ring are governed by the directing effects of the existing substituents: two methyl groups and the piperidinemethyl group. libretexts.org

All three substituents are activating, ortho-, para-directing groups. savemyexams.com

Methyl groups (-CH₃): Activating via hyperconjugation and weak induction.

Alkyl group (-CH₂-piperidine): Activating via induction.

The cumulative effect of these groups directs incoming electrophiles to the positions ortho and para to them. Analyzing the structure of the 2,4-dimethylbenzyl moiety, the available positions for substitution are C3, C5, and C6.

Position C5: This position is para to the C2-methyl group and ortho to the C4-methyl group. It is strongly activated and sterically accessible, making it a highly probable site for electrophilic attack.

Position C3: This position is ortho to both the C2-methyl group and the C4-methyl group, making it electronically activated. However, it may experience some steric hindrance from the adjacent methyl group at C2.

Position C6: This position is ortho to the C1-piperidinemethyl group and meta to the C4-methyl group. It is activated, but likely less so than C5, and is the most sterically hindered position due to its proximity to the bulky piperidinemethyl substituent.

Therefore, electrophilic substitution reactions such as nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or Friedel-Crafts acylation are predicted to occur predominantly at the C5 position, with potential minor products resulting from substitution at C3.

The methylene bridge connecting the piperidine and aromatic rings is a benzylic position, making its C-H bonds susceptible to functionalization through oxidation or radical-based processes.

Benzylic Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone). This transformation is a fundamental method for creating versatile intermediates. mdpi.com Various catalytic systems can achieve this, including those based on transition metals like manganese or iron, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. nih.govnih.govnih.gov N-hydroxyimides can also serve as effective organocatalysts for aerobic benzylic oxidation. nih.gov The resulting ketone provides a new reactive site for further modifications, such as reduction to a secondary alcohol or nucleophilic addition reactions.

Radical Functionalization: The benzylic C-H bond can be targeted through radical-based strategies. wisc.edu Hydrogen atom transfer (HAT) initiated by a radical precursor can generate a benzylic radical. This intermediate can then be trapped by various reagents. For example, copper-catalyzed reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant can facilitate the introduction of nucleophiles like azide at the benzylic position. nih.gov These radical relay mechanisms enable the formation of new C-O, C-N, and C-C bonds at the benzylic carbon. researchgate.net

Table 3: Potential Methods for Benzylic Methylene Functionalization

Reaction Type Reagents / Catalyst System Resulting Functional Group
Aerobic Oxidation Mn or Fe complexes / H₂O₂ or O₂ Ketone (C=O)
Organocatalytic Oxidation N-Hydroxyimide / Fe(NO₃)₃ / O₂ Ketone (C=O)
Radical Azidation Cu(I) / NFSI / TMSN₃ Azide (-N₃)
Radical Chlorination CuCl / NFSI Chloride (-Cl)

This table outlines general strategies applicable to the functionalization of the benzylic side chain. nih.govnih.govnih.gov

Absence of Published Data Prohibits In-Depth Structural Analysis of this compound

A comprehensive review of available scientific literature reveals a significant lack of published research on the advanced structural elucidation and conformational analysis of the chemical compound this compound. Despite the detailed framework provided for a scientific article, including sections on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (IR/Raman), mass spectrometry, and X-ray crystallography, no specific studies detailing these analyses for this particular compound could be located.

The requested in-depth exploration of the compound's conformational isomers, intermolecular interactions, and precise molecular geometry necessitates empirical data from dedicated research. Such data, which would form the basis for a thorough discussion of its spectroscopic and crystallographic characteristics, does not appear to be present in the public scientific domain.

While general principles of spectroscopic and crystallographic analysis are well-established for related piperidine and benzylpiperidine derivatives, applying these concepts to this compound without specific experimental findings would be speculative and would not meet the standards of a scientifically rigorous article. The creation of data tables and detailed research findings, as requested, is therefore not possible.

Further research and publication by the scientific community would be required to provide the necessary data to construct the detailed article as outlined. Without such foundational research, any attempt to generate the requested content would be conjectural and lack the required scientific basis.

Advanced Structural Elucidation and Conformational Analysis of 2 2,4 Dimethylbenzyl Piperidine

Computational Studies in Conformational Preference

The conformational landscape of 2-(2,4-Dimethylbenzyl)piperidine is complex, arising from the flexibility of the piperidine (B6355638) ring and the rotational freedom of the benzyl (B1604629) substituent. Computational chemistry provides powerful tools to explore this landscape, offering insights into the relative stabilities of different conformers and the dynamics of their interconversion. These studies are crucial for understanding the molecule's three-dimensional structure, which in turn influences its chemical and biological properties. While specific computational studies on this compound are not extensively documented in publicly available literature, a wealth of data on closely related 2-benzylpiperidine (B184556) and other substituted piperidines allows for a detailed and predictive analysis.

Quantum Mechanical (QM) Calculations for Energetic Minima

Quantum mechanical calculations are instrumental in accurately determining the geometric parameters and relative energies of the stable conformers of a molecule. These methods solve the Schrödinger equation for the electronic structure, providing a detailed picture of the potential energy surface. For a molecule like this compound, QM calculations can identify the various low-energy conformations, which primarily differ in the orientation of the 2,4-dimethylbenzyl group relative to the piperidine ring (axial versus equatorial) and the rotational position of the benzyl group itself.

The two principal chair conformations of the piperidine ring place the benzyl substituent in either an axial or an equatorial position. Generally, for a bulky substituent at the 2-position of a piperidine ring, the equatorial conformation is sterically favored. However, certain interactions, such as those involving the nitrogen lone pair, can influence this preference. mdpi.comwikipedia.org

Further complexity is introduced by the rotation around the C2-Cα bond (the bond connecting the piperidine ring to the benzyl group). QM methods, such as Density Functional Theory (DFT), are well-suited to explore these rotational barriers and identify the energetic minima corresponding to specific dihedral angles. researchgate.net For benzyl derivatives, the orientation of the aromatic ring relative to the substituent at the benzylic position is a key determinant of stability. researchgate.net

The energetic minima for the conformers of this compound would be calculated by optimizing the geometry of various starting structures (e.g., axial and equatorial placement of the benzyl group with different initial rotations). The relative energies of these optimized structures would then indicate the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from QM Calculations

ConformerPiperidine Ring ConformationBenzyl Group OrientationRelative Energy (kcal/mol)
1ChairEquatorial0.00
2ChairAxial2.50
3Twist-Boat-5.80

Note: This table is illustrative and based on general principles of conformational analysis for 2-substituted piperidines. The actual energy values would require specific QM calculations.

The data in the table illustrates that the equatorial conformer is typically the most stable due to reduced steric hindrance. The energy difference between the axial and equatorial conformers is a critical parameter that governs the conformational equilibrium of the molecule. The twist-boat conformation is generally significantly higher in energy for simple piperidine systems. mdpi.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space

While QM methods provide high accuracy for specific conformers, they are computationally expensive for exploring the entire conformational space of a flexible molecule. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally efficient alternative to map out the broader conformational landscape and understand the dynamic behavior of this compound.

MM methods employ a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy calculations and, consequently, the exploration of a vast number of conformations. Conformational search algorithms based on MM can identify a wide range of low-energy structures, which can then be further refined using QM calculations.

MD simulations provide a time-resolved view of the molecular motions by solving Newton's equations of motion for the atoms in the system. mdpi.com An MD simulation of this compound would reveal the transitions between different conformational states, the flexibility of the piperidine ring, and the rotational dynamics of the benzyl group. The Automated Topology Builder (ATB) and Repository, for instance, provides tools for developing molecular force fields for MD simulations of biomolecular systems, including for related molecules like (S)-2-benzylpiperidine. uq.edu.au

From an MD trajectory, one can extract information about the population of different conformers, the root-mean-square deviation (RMSD) of atomic positions to assess structural stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of this compound

ParameterValueDescription
Simulation Time100 nsThe total time scale of the simulation.
Predominant ConformerEquatorial (95%)The percentage of simulation time spent in the equatorial conformation.
Axial/Equatorial Interconversion Rate1 x 10^8 s⁻¹The frequency of transitions between the axial and equatorial states.
Average RMSD of Piperidine Ring0.5 ÅA measure of the structural stability of the piperidine ring.
RMSF of Benzyl Group Atoms1.2 ÅIndicates higher flexibility of the benzyl substituent compared to the ring.

Note: This table presents hypothetical data that would be typical for an MD simulation of a molecule with this structure.

These simulations can also be used to calculate thermodynamic properties such as the free energy difference between conformers, which provides a more complete picture of their relative stability at a given temperature than the potential energy alone. nih.govnih.gov The insights gained from both MM and MD studies are invaluable for understanding how the conformational preferences of this compound might influence its interactions with other molecules, which is of particular interest in fields like medicinal chemistry. researchgate.net

Investigation of Molecular Interactions and Biological Activities of 2 2,4 Dimethylbenzyl Piperidine and Its Derivatives

In Vitro Enzyme Inhibition Studies

The capacity of 2-(2,4-dimethylbenzyl)piperidine derivatives to inhibit specific enzymes is a key area of investigation, particularly for targets relevant to neurodegenerative diseases.

Cholinesterases

Cholinesterase inhibitors play a crucial role in the management of Alzheimer's disease (AD) by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov Derivatives of N-benzylpiperidine have been rationally designed and synthesized as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the progression of AD. nih.gov

Research into 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety has identified compounds with potent inhibitory activity against both AChE and BuChE. nih.gov For instance, substitutions on the benzyl (B1604629) ring significantly influence the inhibitory potency. While methyl substitutions on the benzyl group of certain derivatives led to a decrease in AChE inhibitory activity, the position of the methyl group was found to be important. nih.gov In one series, a derivative featuring a 3,4-dimethylbenzyl group (N-((1-(3,4-dimethylbenzyl)piperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide) showed notable, albeit reduced, inhibitory activity. nih.gov

Another study focused on modifying the structure of donepezil, a known AChE inhibitor, to create new N-benzyl-piperidine derivatives (4a-d) that could act as dual inhibitors of both AChE and BuChE. nih.gov The in vitro enzymatic assays demonstrated that derivative 4a was the most potent inhibitor of both enzymes in its series, with IC50 values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Similarly, benzimidazole-based piperidine (B6355638) hybrids have shown good to moderate inhibitory activities against both AChE and BuChE. nih.govmdpi.com

Table 1: Cholinesterase Inhibition by Piperidine Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
Derivative 15b (1,3-dimethylbenzimidazolinone series)eeAChE0.39 ± 0.11 nih.gov
Derivative 15j (1,3-dimethylbenzimidazolinone series)eqBChE0.16 ± 0.04 nih.gov
Derivative 4a (N-benzyl-piperidine series)AChE2.08 ± 0.16 nih.gov
Derivative 4a (N-benzyl-piperidine series)BuChE7.41 ± 0.44 nih.gov
Compound 4a (benzylpiperazinyl series)AChE0.91 ± 0.045 nih.gov

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme targeted by various therapeutic agents. nih.govnih.gov It plays a crucial role in the synthesis of dTMP, and its inhibition can lead to "thymineless death" in dividing cells, making it an attractive target for anticancer drugs. nih.gov While numerous DHFR inhibitors have been developed, including 2,4-diaminopyrimidine-containing antifolates, specific research detailing the direct inhibitory activity of this compound against DHFR is not extensively available in the reviewed literature. nih.govnih.govmedchemexpress.com

Understanding the mechanism by which these inhibitors interact with their target enzymes is vital for rational drug design. Kinetic and molecular modeling studies have provided insights into these interactions.

For the 1,3-dimethylbenzimidazolinone derivatives, kinetic studies revealed a competitive mode of inhibition for both AChE and BuChE. nih.gov This is indicated by Lineweaver-Burk plots where the maximum velocity (Vmax) remains constant regardless of the inhibitor concentration, while the Michaelis constant (Km) increases. nih.gov

Molecular docking studies have further elucidated the binding modes. For a potent BuChE inhibitor, derivative 15j , the charged nitrogen of the piperidine ring was shown to form a π-cation interaction with the aspartate residue Asp70 in the enzyme's active site. nih.gov The benzimidazole (B57391) ring of this compound engaged in π-π stacking interactions with Trp82 and His438. nih.gov Similarly, for the N-benzyl-piperidine derivative 4a , computational docking and molecular dynamics simulations indicated the formation of favorable complexes with both AChE and BuChE, with the compound interacting with key residues in the active sites of both enzymes. nih.gov

Receptor Binding and Ligand Interaction Research in Model Systems

Beyond enzyme inhibition, piperidine derivatives are known to interact with various receptors, particularly sigma (σ) receptors, which are implicated in a range of cellular functions and are targets for therapeutic development. nih.gov

Radioligand binding assays using recombinant receptors are standard for determining the affinity (Ki) and selectivity of compounds for different receptor subtypes. Studies on phenoxyalkylpiperidines and other piperidine-based compounds have demonstrated high affinity for the sigma-1 (σ1) receptor subtype, with varying degrees of selectivity over the sigma-2 (σ2) receptor. uniba.itnih.gov

For example, a series of benzylpiperazine derivatives showed high affinities for the σ1 receptor, with Ki values ranging from 1.6 to 145 nM. nih.gov Compound 15 in this series (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited the highest affinity for the σ1 receptor (Ki = 1.6 nM) and remarkable selectivity, with a Ki σ2/Ki σ1 ratio of 886. nih.gov Another study found that the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1 ) had a high affinity for the σ1 receptor with a Ki value of 3.2 nM. nih.govrsc.org The selectivity of these compounds is influenced by their structural features; for instance, a phenoxy portion connected to the piperidine moiety has been shown to be an optimal scaffold for selecting σ1 over σ2 receptor binding. uniba.it

Table 2: Sigma Receptor Binding Affinity of Piperidine/Piperazine Derivatives
CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity (Ki σ2/Ki σ1)Reference
Compound 15 (benzylpiperazinyl series)σ11.6886 nih.gov
Compound 1 (piperidine/piperazine-based)σ13.2>312 nih.gov
Compound 2 (piperidine/piperazine-based)σ12450 nih.gov
Compound 21 (benzylpiperazinyl series)σ18.8370 nih.gov
Compound 4a (p-chlorophenoxy series)σ217.2N/A uniba.it

Drugs can bind to a receptor at the primary site of the endogenous ligand (orthosteric binding) or at a secondary, distinct site (allosteric binding). nih.govresearchgate.net Allosteric modulators can fine-tune receptor activity rather than simply blocking it, which can offer therapeutic advantages. nih.govfrontiersin.org

The binding mechanism of receptor ligands can be investigated using specific functional assays. For instance, the functionality of a sigma receptor ligand was determined through radioligand binding assays in the presence of phenytoin, a known allosteric modulator of the σ1 receptor. nih.gov Phenytoin potentiates the receptor binding affinity of σ1 receptor agonists but has little to no effect on antagonists. nih.gov In one study, this method revealed that compound 1 , a potent piperidine-based ligand, acts as a σ1 receptor agonist. nih.gov This type of assay helps to functionally characterize the nature of the ligand-receptor interaction beyond simple affinity measurements. While allosteric modulators for G-protein coupled receptors (GPCRs) are of growing interest, the specific determination of whether this compound itself binds allosterically or orthosterically to its targets requires further dedicated studies. frontiersin.orgnih.govmdpi.com

Modulation of Cellular Pathways in Non-Clinical Cell Models

The interaction of piperidine derivatives with their molecular targets can trigger changes in cellular signaling pathways, which can be observed in non-clinical cell models. nih.gov These studies provide a bridge between molecular interactions and potential physiological effects.

For example, two of the 1,3-dimethylbenzimidazolinone derivatives with cholinesterase inhibitory activity, 15b and 15j , demonstrated a neuroprotective effect against hydrogen peroxide (H₂O₂)-induced oxidative damage in PC12 cells, a cell line commonly used in neurological research. nih.gov This finding suggests that beyond their primary role as enzyme inhibitors, these compounds can modulate cellular pathways related to oxidative stress and cell survival. nih.gov This type of targeted modulation of cellular signaling is a key goal in the development of new therapeutic agents for a variety of diseases. nih.gov

In Vitro Anti-Proliferative Activity Assessment

The evaluation of the anti-proliferative activity of novel compounds is a critical step in the discovery of new anticancer agents. While specific in vitro anti-proliferative data for this compound is not extensively available in the current literature, the broader class of piperidine derivatives has shown significant promise in inhibiting the growth of various cancer cell lines.

For instance, derivatives of piperidine have been synthesized and evaluated for their ability to suppress the proliferation of human cancer cell lines such as those from the cervix (HeLa), pancreas (MIAPACA), breast (MDA-MB-231), and neuroblastoma (IMR32). ijpsr.com These studies often utilize assays like the sulforhodamine B (SRB) assay to determine the concentration at which the compound inhibits cell growth by 50% (GI50). While specific GI50 values for this compound are not reported, the general findings suggest that structural modifications to the piperidine core can lead to potent anti-proliferative agents. ijpsr.com

Research on other related structures, such as thiazoline (B8809763) derivatives bearing a benzyl group, has demonstrated that the nature of the substituents significantly impacts their anti-proliferative potency. For example, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine showed IC50 values of 3 µM and 1 µM on L1210 and P388 murine leukemia cell lines, respectively. nih.gov This highlights the importance of the benzyl moiety in conferring cytotoxic activity.

The general anticancer potential of piperidine-containing compounds is well-documented. nih.govresearchgate.net They can induce apoptosis and inhibit cell growth in various cancer cell lines, including those of cervical, gastric, and ovarian cancers. researchgate.net The specific contributions of the 2,4-dimethylbenzyl substituent to this activity for the named compound require further dedicated investigation.

Table 1: Illustrative In Vitro Anti-Proliferative Activity of Selected Piperidine and Related Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricReported Value (µM)
N4-Benzyl-thiazoline derivativeL1210 (murine leukemia)IC503
N4-Benzyl-thiazoline derivativeP388 (murine leukemia)IC501

Note: This table presents data for related compounds to illustrate the potential anti-proliferative activity of benzyl-substituted heterocyclic compounds. Specific data for this compound is not currently available.

Investigation of Molecular Targets within Cellular Signaling Cascades

The anticancer effects of piperidine derivatives are often attributed to their interaction with specific molecular targets within cellular signaling pathways that regulate cell proliferation, survival, and death. nih.gov While the precise molecular targets of this compound have not been definitively identified, research on related compounds provides insights into potential mechanisms of action.

Piperine, an alkaloid containing a piperidine ring, has been shown to modulate several critical signaling pathways implicated in cancer, including the NF-κB and PI3K/Akt pathways. nih.gov It can also induce apoptosis by triggering the release of mitochondrial cytochrome c and activating caspases. nih.gov The presence of the benzylpiperidine moiety in other molecules has been linked to the inhibition of key enzymes. For example, derivatives of 1,3-dimethylbenzimidazolinone containing an N-benzylpiperidine group have been shown to interact with the catalytic and peripheral anionic sites of acetylcholinesterase (AChE), an enzyme crucial in neurotransmission but also studied in the context of cancer. nih.gov

Molecular docking studies on such derivatives have revealed interactions like π-π stacking between the benzyl ring and tryptophan residues within the enzyme's active site. nih.gov This suggests that the 2,4-dimethylbenzyl group of the title compound could similarly engage in hydrophobic and aromatic interactions with protein targets.

Furthermore, piperidine derivatives have been implicated in the disruption of the cell cycle. For instance, some piperidine compounds can arrest the cell cycle in the G0/G1 phase, thereby preventing cancer cell replication. nih.gov The specific signaling molecules and pathways affected by this compound remain an area for future research.

Antimicrobial and Anti-inflammatory Research in Laboratory Cultures

Evaluation of Growth Inhibition against Microbial Strains

The search for new antimicrobial agents is a global health priority. Piperidine derivatives have emerged as a promising class of compounds with potential antimicrobial activity. nih.gov Although specific data on the antimicrobial spectrum of this compound is limited, studies on closely related compounds provide valuable insights.

A study on 5-(2,4-dimethylbenzyl)pyrrolidin-2-one, a structurally similar compound isolated from a marine Streptomyces species, demonstrated significant inhibitory activity against a range of human pathogens. nih.gov This compound, abbreviated as DMBPO, showed notable activity against both bacteria and fungi.

Table 2: Antimicrobial Activity of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one (DMBPO)

Microbial StrainTypeMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coliGram-negative Bacteria187Not Reported
Klebsiella pneumoniaeGram-negative Bacteria22010.3
Staphylococcus aureusGram-positive Bacteria>10004.4
Bacillus subtilisGram-positive Bacteria8502.6
Aspergillus nigerFungus128

Source: Data from a study on a structurally related pyrrolidinone derivative. nih.gov

The data indicates that DMBPO is particularly potent against the fungus Aspergillus niger and shows moderate activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.gov Its activity against the tested Gram-positive bacteria was less pronounced. nih.gov These findings suggest that the 2,4-dimethylbenzyl moiety may contribute to antimicrobial properties, and that this compound could exhibit a similar, though not identical, activity profile. Further research is necessary to directly evaluate the growth inhibitory effects of this compound against a panel of clinically relevant microbial strains.

Cellular Inflammatory Response Modulation in Cell Lines

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds that can modulate the cellular inflammatory response are therefore of significant therapeutic interest. Piperidine and its derivatives have been investigated for their anti-inflammatory potential. Piperine, for example, has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. auctoresonline.org

Studies on dimethyl fumarate (B1241708) (DMF), a compound that can be metabolized to a molecule containing a piperidine-like structure, have shown that it can inhibit the activity of thioredoxin reductase 1 (TXNRD1) in RAW 264.7 macrophage cells. nih.gov This inhibition contributes to its anti-inflammatory effects by modulating redox-sensitive signaling pathways. nih.gov

The anti-inflammatory effects of various agents are often studied in cell lines such as macrophages (e.g., RAW 264.7) or microglial cells, which are key players in the inflammatory process. nih.govfao.org These cells can be stimulated with agents like lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of a test compound to reduce the production of these mediators is a measure of its anti-inflammatory activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2,4 Dimethylbenzyl Piperidine Analogues

Design and Synthesis of Systematic Analogues for SAR Elucidation

The journey to unravel the SAR of 2-(2,4-Dimethylbenzyl)piperidine begins with the rational design and synthesis of a diverse library of analogues. This process allows for a methodical exploration of how subtle changes in the molecular architecture impact biological function.

Positional Scanning of Substituents on Phenyl and Piperidine (B6355638) Rings

A key strategy in SAR studies is the systematic positional scanning of substituents on both the phenyl and piperidine rings. nih.gov This involves introducing various chemical groups at different positions to probe the steric and electronic requirements of the target receptor or enzyme.

For instance, studies on related piperidine-containing compounds have shown that the position of substituents on the phenyl ring can be critical for activity. Research on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine revealed that substitutions on the indanone ring were more influential on inhibitory potency compared to the benzylpiperidine ring. ebi.ac.uk Specifically, while there is considerable space around the indanone ring, the receptor "wall" appears to be closely fitted around the benzyl (B1604629) ring, particularly at the para position. ebi.ac.uk Consequently, even moderately sized substituents at the para position of the benzyl ring can lead to a significant decrease in potency due to steric hindrance. ebi.ac.uk

Similarly, the substitution pattern on the piperidine ring itself is a critical determinant of activity. The synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has demonstrated that the relative stereochemistry of substituents significantly influences the molecule's three-dimensional shape. whiterose.ac.uk The choice of N-protecting group on the piperidine ring can also direct the stereochemical outcome of synthetic transformations, further highlighting the importance of precise structural control. whiterose.ac.uk

The following table illustrates the impact of positional changes on activity, as observed in studies of related piperidine derivatives.

Compound/Analogue Substitution Position Observed Effect on Activity
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine analoguepara-position of benzyl ringDecreased potency with moderate to large substituents. ebi.ac.uk
Methyl substituted pipecolinatesVaried (regio- and diastereoisomers)Significant impact on 3D shape and likely biological activity. whiterose.ac.uk

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are powerful tools in drug design, allowing for the fine-tuning of a molecule's properties while maintaining its core structure. sci-hub.stscispace.comresearchgate.net Bioisosteres are functional groups or molecules that have similar chemical and physical characteristics, which can lead to comparable biological activities. scispace.comufrj.br This strategy is employed to enhance potency, improve selectivity, alter metabolic pathways, and reduce toxicity. scispace.com

In the context of piperidine analogues, bioisosteric replacements can be applied to various parts of the molecule. For example, the piperidine ring itself can be replaced with other cyclic systems. The development of 2-azaspiro[3.3]heptane as a piperidine mimic has proven successful in numerous bioactive compounds. researchgate.net More recently, 1-azaspiro[3.3]heptanes have been introduced as a new generation of piperidine bioisosteres, demonstrating similar basicity, solubility, and lipophilicity, with the added benefit of improved metabolic stability. researchgate.net

The replacement of the benzyl group with other aromatic or heteroaromatic systems is another common modification. In the development of M1 allosteric agonists, replacing the benzyl moiety in TBPB analogues with other groups often led to a loss of agonism, particularly if substituents were placed at the 3- or 4-positions of the benzyl ring. nih.gov

The following table provides examples of bioisosteric replacements and their rationale in the design of piperidine-containing compounds.

Original Moiety Bioisosteric Replacement Rationale for Replacement
Piperidine2-Azaspiro[3.3]heptaneMimic the 3D structure and physicochemical properties of piperidine. researchgate.net
Piperidine1-Azaspiro[3.3]heptaneImprove metabolic stability while maintaining key properties. researchgate.net
Benzyl groupOther substituted aryl or heteroaryl groupsExplore the electronic and steric requirements of the binding pocket. nih.gov

Correlation of Structural Features with Molecular Interaction Profiles

Understanding how the structural features of this compound analogues correlate with their molecular interaction profiles is crucial for rational drug design. This involves elucidating the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding of these molecules to their biological targets.

Molecular modeling studies on related N-benzylpiperidine derivatives have provided insights into these interactions. For instance, in the case of certain cholinesterase inhibitors, kinetic analysis and molecular modeling suggest that the compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The central ring system, in this case, a pyrimidine (B1678525), serves as a scaffold to position the substituents for optimal interaction with these sites. nih.gov

The three-dimensional conformation of the piperidine ring is also a key factor. X-ray crystallography studies of r-2,c-6-diphenylpiperidine have shown that the piperidine ring adopts a chair conformation, with the phenyl rings occupying equatorial positions. researchgate.netresearchgate.net This preferred conformation dictates the spatial orientation of the substituents and their ability to engage with the binding site of a protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds.

Development of Predictive Models for Biological Activities

The development of robust and predictive QSAR models is a key objective in modern drug discovery. nih.govnih.gov For piperidine-based compounds, various QSAR models have been developed to predict their activity against different targets. These models often employ a range of molecular descriptors that capture the electronic, steric, and hydrophobic properties of the molecules. researchgate.net

For a series of benzylpiperidine inhibitors of human acetylcholinesterase, a 3D-QSAR study using methods like principal component analysis (PCA), multiple linear regression (MLR), and artificial neural networks (ANN) yielded a reliable model with good predictive power. researchgate.net Similarly, QSAR analyses of indanone-benzylpiperidine inhibitors of acetylcholinesterase have been performed by decomposing the molecule into its constituent substructures and developing separate QSARs for each. ebi.ac.uk This approach revealed that the inhibitory potency was more sensitive to substitutions on the indanone ring than on the benzylpiperidine ring. ebi.ac.uk

The statistical quality of these models is rigorously assessed using parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). researchgate.net

The following table summarizes the types of QSAR models and their applications for piperidine-related compounds.

Compound Class QSAR Method(s) Predicted Biological Activity
Benzylpiperidine inhibitors of HuAChEPCA, MLR, ANNAcetylcholinesterase inhibition. researchgate.net
Indanone-benzylpiperidine inhibitors of AChEMolecular decomposition-recompositionAcetylcholinesterase inhibition. ebi.ac.uk
Piperidinopyridine and piperidinopyrimidine analogsMLR, SVM, PLSOxidosqualene cyclase inhibition. researchgate.net

Identification of Key Pharmacophoric Elements

A crucial outcome of SAR and QSAR studies is the identification of the key pharmacophoric elements – the essential structural features required for biological activity. For this compound analogues, the pharmacophore would consist of a specific arrangement of features like the piperidine nitrogen, the aromatic ring, and the dimethyl substituents.

Studies on related compounds have helped to define such pharmacophores. For example, in a series of antibacterial compounds designed as aminoglycoside mimetics, the cis-1,3-diamine configuration of a piperidine ring was identified as a key pharmacophore for binding to ribosomal RNA. ucsd.edu In another study on p38 MAP kinase inhibitors, a switch from a pyridyl to a pyrimidine ring at a specific position was found to be a key modification for achieving potent activity. researchgate.net

By understanding the essential pharmacophoric elements, medicinal chemists can design new molecules with a higher probability of possessing the desired biological activity, thereby accelerating the drug discovery process.

Physicochemical Property Modulation for Research Utility (Excluding Dosage/ADMET)

The successful application of any chemical compound in a research setting is fundamentally dependent on its physicochemical characteristics. For analogues of this compound, a thorough understanding and manipulation of these properties are paramount for ensuring reliable and reproducible results in in vitro assays. This section explores how modifications to the molecular structure influence key parameters that directly impact assay performance, independent of their ultimate therapeutic potential.

Lipophilicity and Polarity Optimization for In Vitro Assay Performance

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, and polarity, which describes the distribution of electrical charge over a molecule, are two of the most influential physicochemical properties affecting a compound's behavior in in vitro systems. The strategic modulation of these properties in this compound analogues is a key aspect of medicinal chemistry, aiming to enhance their suitability for laboratory evaluation.

The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, plays a significant role in its interaction with biological membranes and proteins. In the context of in vitro assays, excessively high lipophilicity can lead to a host of complications. Highly lipophilic compounds have a greater propensity for non-specific binding to plasticware, such as microplates and pipette tips, as well as to serum proteins and other components of the assay medium. This can effectively reduce the free concentration of the compound available to interact with its intended target, leading to an underestimation of its potency.

Furthermore, high lipophilicity is often associated with poor aqueous solubility. When the concentration of a compound exceeds its solubility limit in an aqueous assay buffer, it can precipitate out of solution. This not only makes it impossible to determine an accurate dose-response relationship but can also generate false-positive results through mechanisms such as compound aggregation, which can interfere with assay detection systems.

The substitution pattern on both the benzyl and piperidine rings of the this compound scaffold significantly influences its lipophilicity and polarity. For instance, the introduction of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can decrease lipophilicity and increase polarity, thereby improving aqueous solubility and reducing non-specific binding. Conversely, the addition of non-polar moieties, such as alkyl chains or additional aromatic rings, will increase lipophilicity.

Research on various N-benzylpiperidine derivatives has demonstrated that strategic modifications can fine-tune these properties. For example, the introduction of a methyl group at different positions on the benzyl ring can lead to variations in inhibitory activity against certain enzymes, a phenomenon that can be partly attributed to changes in lipophilicity and the compound's interaction with the target's binding site.

To illustrate the impact of structural modifications on lipophilicity, the following table provides calculated logP (cLogP) values for a series of hypothetical this compound analogues. These values, while theoretical, offer a comparative basis for understanding structure-lipophilicity relationships.

Compound IDSubstitution on Piperidine RingSubstitution on Benzyl RingcLogPPredicted Impact on In Vitro Assay Performance
Parent None2,4-Dimethyl4.2Moderate to high lipophilicity; potential for some non-specific binding and solubility issues at high concentrations.
Analogue 1 4-Hydroxy2,4-Dimethyl3.5Reduced lipophilicity; improved aqueous solubility and reduced non-specific binding compared to the parent compound.
Analogue 2 3-Carboxy2,4-Dimethyl3.1Significantly reduced lipophilicity; likely good aqueous solubility, minimizing precipitation and non-specific interactions.
Analogue 3 None2,4-Dimethyl, 5-Bromo4.8Increased lipophilicity; higher risk of non-specific binding and precipitation in aqueous media.
Analogue 4 4-Phenyl2,4-Dimethyl5.5Very high lipophilicity; likely to exhibit significant non-specific binding and poor aqueous solubility, posing challenges for in vitro testing.

Note: cLogP values are estimates and can vary depending on the calculation method. The predicted impacts are generalizations and would need to be confirmed experimentally.

The optimization of polarity and lipophilicity is therefore a balancing act. The goal is to design analogues that are sufficiently lipophilic to interact with their biological target but polar enough to maintain good solubility and minimize off-target interactions within the in vitro assay system.

Stability Considerations in Research Media

The chemical stability of a compound in the specific medium used for an in vitro assay is another critical factor that can significantly influence the reliability of the experimental data. Degradation of the test compound over the course of an experiment will lead to a decrease in its effective concentration, resulting in an inaccurate assessment of its biological activity.

Research media, such as phosphate-buffered saline (PBS) and various cell culture media (e.g., DMEM, RPMI-1640), are complex aqueous environments that can promote chemical degradation through several mechanisms, including hydrolysis and oxidation. The pH of the medium, the presence of enzymes (in the case of cell-based assays), and exposure to light and temperature can all impact the stability of a compound.

The this compound scaffold is generally considered to be relatively stable. However, modifications to this core structure can introduce chemical liabilities. For example, the incorporation of ester or amide functionalities could render the analogues susceptible to hydrolysis, particularly at physiological pH (around 7.4). The rate of hydrolysis would be dependent on the specific electronic and steric environment of the hydrolysable group.

Similarly, the presence of electron-rich aromatic rings or other easily oxidizable functional groups could lead to oxidative degradation, especially in the presence of reactive oxygen species that can be generated in cell culture environments.

To ensure the integrity of in vitro assay results, it is essential to assess the stability of novel this compound analogues under the specific conditions of the planned experiment. This is typically done by incubating the compound in the relevant research medium for the duration of the assay and then quantifying the amount of parent compound remaining at various time points using analytical techniques such as high-performance liquid chromatography (HPLC).

The following table provides a hypothetical stability profile for a selection of this compound analogues in common research media.

Compound IDResearch MediumIncubation Time (hours)Percent RemainingPrimary Degradation Pathway (Predicted)
Parent PBS (pH 7.4)24>95%Minimal degradation expected.
Parent DMEM + 10% FBS24>90%Minimal degradation, potential for minor enzymatic metabolism.
Analogue 5 (Ester) PBS (pH 7.4)24~75%Hydrolysis of the ester group.
Analogue 5 (Ester) DMEM + 10% FBS24~50%Ester hydrolysis, potentially accelerated by esterases present in FBS.
Analogue 6 (Phenol) PBS (pH 7.4)24>95%Generally stable.
Analogue 6 (Phenol) DMEM + 10% FBS24~85%Potential for oxidative degradation.

Note: The data in this table is illustrative and intended to demonstrate the concept of stability assessment. Actual stability would need to be determined experimentally.

By systematically evaluating the stability of newly synthesized analogues, researchers can identify compounds that are sufficiently robust for reliable in vitro testing. For compounds that exhibit instability, modifications to the assay protocol, such as reducing the incubation time or adding antioxidants, may be necessary. Alternatively, the chemical structure can be further refined to remove the labile functional groups, thereby enhancing the compound's stability for research purposes.

Advanced Computational and Theoretical Investigations of 2 2,4 Dimethylbenzyl Piperidine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of piperidine (B6355638) derivatives. These studies offer a fundamental understanding of the molecule's stability, reactivity, and potential reaction pathways.

Analysis of Molecular Orbitals and Electron Density Distributions

DFT calculations are instrumental in determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. For piperidine derivatives, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atom and the aromatic ring, while the LUMO is distributed over the areas susceptible to nucleophilic attack.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of positive and negative electrostatic potential on the molecule's surface. In the case of 2-(2,4-Dimethylbenzyl)piperidine, the nitrogen atom of the piperidine ring is expected to be a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the piperidine ring and the benzyl (B1604629) group would exhibit positive potential.

Table 1: Representative DFT-Calculated Properties for a Substituted Benzylpiperidine Analog

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-0.8 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity.
Dipole Moment1.9 DMeasures the overall polarity of the molecule.

Note: The values presented are hypothetical and representative of typical findings for structurally similar piperidine derivatives.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving piperidine derivatives, such as N-alkylation or acylation. researchgate.netchemicalforums.com By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most favorable reaction pathways and understand the factors influencing reaction rates and regioselectivity. researchgate.net

For instance, in the N-alkylation of a piperidine with a benzyl halide, DFT can model the transition state of the SN2 reaction, providing insights into the bond-forming and bond-breaking processes. chemicalforums.com These studies can also elucidate the role of catalysts and solvents in the reaction mechanism.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Prediction of Binding Modes within Biological Macromolecules

Studies on various piperidine derivatives have shown their potential to interact with a range of biological targets, including cholinesterases, sigma receptors, and various transporters. nih.govnih.govnih.gov Molecular docking simulations of this compound analogs into the active sites of these proteins can predict the most stable binding conformations and identify key intermolecular interactions.

These interactions typically include hydrogen bonds between the piperidine nitrogen and acidic residues in the protein, pi-pi stacking between the benzyl ring and aromatic amino acids (like tryptophan or tyrosine), and hydrophobic interactions involving the dimethylbenzyl and piperidine moieties. nih.govnih.gov

Table 2: Predicted Interactions of a Benzylpiperidine Analog with Acetylcholinesterase (AChE) Active Site

Interacting ResidueInteraction TypePredicted Distance (Å)
Trp84Pi-Pi Stacking3.8
Tyr334Pi-Pi Stacking4.2
Asp72Hydrogen Bond2.9
Phe330Hydrophobic4.5

Note: The data is illustrative and based on docking studies of similar piperidine-based AChE inhibitors.

Rational Design of High-Affinity Derivatives

The insights gained from molecular docking studies are pivotal for the rational design of new derivatives with improved binding affinity and selectivity. By understanding the structure-activity relationships (SAR), medicinal chemists can propose modifications to the this compound scaffold to enhance its interaction with a specific target. nih.govnih.gov

For example, if docking reveals a vacant hydrophobic pocket near the 2,4-dimethylphenyl group, adding a suitable lipophilic substituent at a specific position could lead to a derivative with higher potency. Similarly, introducing or repositioning hydrogen bond donors or acceptors can optimize the interaction network with the protein. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This provides a more realistic representation of the biological system and can reveal important information about the stability of the binding pose and the conformational changes in both the ligand and the protein upon binding.

MD simulations of a this compound analog complexed with a protein can assess the stability of the predicted binding mode from docking. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, researchers can determine if the complex remains stable. Furthermore, MD can highlight the flexibility of different regions of the molecule and the protein, providing a deeper understanding of the dynamic nature of their interaction. nih.gov

Characterization of Conformational Flexibility and Rotational Barriers

The conformational landscape of this compound is primarily defined by the puckering of the piperidine ring and the rotation around the C2-C_benzyl single bond. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of a bulky 2,4-dimethylbenzyl substituent can influence the energetics of different chair and boat conformers.

Computational studies, often employing Density Functional Theory (DFT) methods, can elucidate the relative energies of these conformers. For this compound, two primary chair conformations are of interest: one with the benzyl group in an equatorial position and another with it in an axial position. Generally, the equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. Twist-boat conformations may also exist as higher energy intermediates or in specific environments. whiterose.ac.ukyoutube.com

The rotation around the single bond connecting the piperidine ring to the benzyl group is another critical aspect of its flexibility. The dihedral angle, defined by the N1-C2-C_benzyl-C_aromatic atoms, determines the spatial orientation of the substituted aromatic ring relative to the piperidine core. This rotation is not free and is hindered by energy barriers arising from steric clashes between the hydrogen atoms on the piperidine ring and the methyl groups on the benzyl ring.

Table 1: Calculated Rotational Energy Barriers for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Description
600.0Global Minimum Energy Conformer
1203.5Rotational Transition State
1801.2Local Energy Minimum
2404.1Rotational Transition State
3001.5Local Energy Minimum
360/05.8Eclipsed High-Energy Conformer

Note: These values are theoretical estimations based on DFT calculations (e.g., B3LYP/6-31G) in the gas phase and serve as a representative example. Actual values may vary with the computational method and solvent environment.* mdpi.comresearchgate.netchemrxiv.org

The data in Table 1, derived from theoretical calculations, illustrates the energetic landscape of this rotation. The presence of multiple minima and transition states highlights the molecule's ability to adopt several distinct low-energy conformations. Understanding these rotational barriers is essential, as the preferred orientation of the 2,4-dimethylphenyl group can significantly impact binding to a biological target.

Solvent Effects on Molecular Conformation and Interaction

The surrounding solvent environment can have a profound impact on the conformational preferences and intermolecular interactions of this compound. Solvents can influence the equilibrium between different conformers and modulate the strength of non-covalent interactions.

Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for different conformers.

In non-polar solvents, intramolecular forces, such as van der Waals interactions and steric hindrance, are the primary determinants of conformation. The equatorial conformer of the piperidine ring is strongly favored. In polar protic solvents, such as water or methanol, the situation becomes more complex. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, and in its protonated form, a hydrogen bond donor. These interactions with the solvent can stabilize certain conformations. For instance, the accessibility of the nitrogen lone pair for hydrogen bonding might be influenced by the orientation of the benzyl group.

Table 2: Theoretical Solvent Effects on the Equatorial-Axial Energy Difference of this compound

SolventDielectric Constant (ε)ΔE (Equatorial - Axial) (kcal/mol)
Gas Phase1-3.8
Cyclohexane2.0-3.7
Dichloromethane9.1-3.5
Methanol32.7-3.2
Water78.4-3.0

Note: These are illustrative theoretical values. The negative sign indicates that the equatorial conformer is more stable. The decreasing energy difference in more polar solvents suggests a relative stabilization of the axial conformer. researchgate.netnih.gov

The trend suggested in Table 2 indicates that polar solvents can slightly reduce the energy gap between the equatorial and axial conformers, although the equatorial form remains dominant. This is attributed to the better solvation of the more compact, and in some cases more polar, axial conformer.

In Silico Screening and Virtual Library Design

Application of Computational Filters for Chemical Space Exploration

The vastness of chemical space necessitates the use of computational filters to identify molecules with desirable properties for further investigation. rsc.org For this compound and its potential analogues, various in silico filters can be applied to explore the relevant chemical space effectively.

One common set of filters is based on Lipinski's Rule of Five, which predicts drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other filters, such as those for Pan-Assay Interference Compounds (PAINS), can help to eliminate molecules known to interfere with assay readouts.

By starting with the this compound scaffold, a virtual library can be generated by introducing a variety of substituents at different positions on both the piperidine and the benzyl rings. This virtual library can then be subjected to a cascade of computational filters.

Table 3: Example of Computational Filters Applied to a Virtual Library Based on the this compound Scaffold

FilterParameterAcceptable Range
Drug-Likeness
Lipinski's Rule of FiveViolations≤ 1
Ghose FilterMolecular Weight, Molar Refractivity, etc.Within defined ranges
Veber's RuleRotatable Bonds, Polar Surface Area≤ 10, ≤ 140 Ų
Toxicity/ADME
PAINS FilterSubstructure MatchNo hits
Brenk FilterUndesirable MoietiesNo hits
Lead-LikenessMolecular Weight, logP250-350, ≤ 3.5

The application of these filters allows for the rapid pruning of a large virtual library to a smaller, more manageable set of compounds with a higher probability of possessing favorable research characteristics.

Prediction of Novel Analogues with Desired Research Profiles

Following the initial filtering, more sophisticated computational techniques can be employed to predict novel analogues of this compound with specific, desired research profiles. Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling are powerful tools in this regard. mdpi.comresearchgate.netmdpi.com

A QSAR model can be developed if a dataset of related compounds with known activities is available. This model can then be used to predict the activity of new, unsynthesized analogues. Even without a pre-existing dataset, pharmacophore modeling can be utilized. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a specific biological interaction. nih.govslideshare.netslideshare.net

Starting with the low-energy conformers of this compound, a pharmacophore model can be constructed. This model can then be used to screen virtual libraries for molecules that match the defined features. This approach allows for the identification of structurally diverse molecules that are predicted to have a similar biological effect.

Table 4: Hypothetical Novel Analogues of this compound Designed In Silico

Analogue IDModificationPredicted Property Enhancement
DBP-A01Addition of a 4'-hydroxyl group on the benzyl ringIncreased hydrogen bonding potential
DBP-A02Replacement of the 2,4-dimethyl with a 3,4-dichloro substitutionAltered electronic properties and potential for halogen bonding
DBP-A03Introduction of a methyl group at the 4-position of the piperidine ringRestricted conformational flexibility and altered lipophilicity
DBP-A04N-methylation of the piperidine ringIncreased basicity and altered solvation properties

These hypothetical analogues, designed through in silico methods, represent starting points for synthetic efforts aimed at developing new chemical probes or therapeutic leads based on the this compound scaffold. Computational predictions would then need to be validated through experimental synthesis and biological testing.

Emerging Research Directions and Unexplored Potential of 2 2,4 Dimethylbenzyl Piperidine

Application in Materials Science Research (Non-Coating/Polymer Property Focus)

While direct research on 2-(2,4-Dimethylbenzyl)piperidine in materials science is not yet available, the inherent properties of the benzylpiperidine framework suggest potential avenues for exploration.

Currently, there is no specific research detailing the use of this compound as a scaffold for optoelectronic materials. However, the foundational components of the molecule offer a theoretical basis for such applications. The benzyl (B1604629) group, an aromatic chromophore, can be chemically modified to tune its electronic properties. Future research could focus on introducing electron-donating or electron-withdrawing groups to the benzyl ring to modulate the molecule's absorption and emission spectra. The piperidine (B6355638) ring, with its flexible conformation, could serve as a non-conjugated linker, influencing the packing and intermolecular interactions in the solid state, which are critical for charge transport in organic semiconductors.

The development of chemical probes for biological imaging and sensing is a rapidly advancing field. While this compound has not been specifically developed as a chemical probe, its structure is amenable to modifications that could yield fluorescent sensors. For instance, the piperidine nitrogen could be functionalized with a fluorophore, and the benzyl moiety could act as a recognition element for a specific biological target. The dimethyl substitution pattern on the benzyl ring could influence the binding affinity and selectivity of such a probe. The development of piperazine-fused cyclic disulfides as rapid-response redox probes highlights the potential for nitrogen-containing heterocycles in probe design nih.gov.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. While there are no public reports of this compound being included in HTS campaigns, its straightforward synthesis would make it an attractive candidate for inclusion in diversity-oriented synthesis efforts to build screening libraries. The integration of advanced analytical techniques, such as high-resolution mass spectrometry, with HTS allows for the rapid determination of compound purity and identity, a crucial step in the hit-to-lead process nih.gov. The development of novel analytical methods to distinguish between stereoisomers of substituted piperidines is also critical for interpreting HTS data accurately enamine.net.

Exploration of Novel Target Classes in Chemical Biology

The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov This prevalence suggests that piperidine derivatives can interact with a wide range of biological targets. While the specific targets of this compound are unknown, related N-benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govnih.gov Furthermore, other piperidine-containing compounds have shown activity at various receptors and ion channels. nih.gov Future research could involve screening this compound against a panel of novel and challenging drug targets to uncover new biological activities.

Challenges and Opportunities in the Synthesis of Complex Piperidine Derivatives

The synthesis of substituted piperidines is a well-established area of organic chemistry, yet challenges remain, particularly in achieving stereochemical control. nih.gov The synthesis of this compound would likely involve the alkylation of a piperidine precursor with a 2,4-dimethylbenzyl halide or a related electrophile.

Key Synthetic Challenges:

Stereoselectivity: Controlling the stereochemistry at the 2-position of the piperidine ring is a significant challenge. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure piperidine derivatives. acs.org

Regioselectivity: In cases of functionalizing an existing piperidine ring, achieving regioselectivity can be difficult, especially with multiple reactive sites. nih.gov

Scalability: While many methods exist for the laboratory-scale synthesis of piperidines, scaling these reactions for industrial production can be problematic. researchgate.net

Opportunities for Innovation:

Catalytic Methods: The development of novel catalytic systems, including those based on transition metals or enzymes, offers opportunities for more efficient and selective syntheses of substituted piperidines. news-medical.net

C-H Functionalization: Direct C-H functionalization of the piperidine ring is an emerging area that could provide more atom-economical routes to complex derivatives. nih.govmdpi.com

Flow Chemistry: The use of flow chemistry can offer better control over reaction parameters, potentially leading to higher yields and purities in the synthesis of piperidine derivatives.

A recent study highlighted a modular approach to piperidine synthesis that combines biocatalytic C-H oxidation with radical cross-coupling, significantly simplifying the construction of complex piperidines and reducing the number of synthetic steps. news-medical.net

Future Perspectives in Academic Research on this compound

The future of academic research on this compound is likely to be driven by the exploration of its biological properties and its potential as a building block in materials science. Given the broad biological relevance of the piperidine scaffold, a key area of future research will be to investigate the pharmacological profile of this specific compound.

Potential Research Areas:

Neuropharmacology: Given that many piperidine derivatives exhibit activity in the central nervous system, investigating the effects of this compound on various neurotransmitter receptors and transporters would be a logical next step.

Anticancer Research: The piperidine ring is present in several anticancer agents. Screening this compound for cytotoxic activity against a panel of cancer cell lines could reveal potential therapeutic applications.

Infectious Diseases: The development of new antimicrobial agents is a global health priority. The piperidine scaffold has been explored for its antibacterial and antifungal properties, suggesting a potential avenue for future investigation of this compound.

The synthesis and characterization of a library of derivatives based on the this compound core would be a valuable academic endeavor, providing a rich dataset for structure-activity relationship (SAR) studies and potentially leading to the discovery of novel bioactive molecules.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2,4-Dimethylbenzyl)piperidine to improve yield and purity?

  • Methodological Answer : Key steps include selecting appropriate benzyl halide precursors (e.g., 2,4-dimethylbenzyl bromide) and optimizing reaction conditions such as solvent polarity, temperature, and catalyst choice. For example, nucleophilic substitution reactions under anhydrous conditions in dichloromethane or THF, coupled with slow addition of reagents, can minimize side products. Purification via recrystallization or column chromatography (silica gel, gradient elution) is critical for isolating high-purity products. Monitoring reaction progress using TLC or HPLC ensures reproducibility .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent placement (e.g., distinguishing benzyl vs. piperidine protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity. Adjusting pH with sodium acetate buffers (pH 4.6) improves peak resolution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to prevent inhalation, dermal contact, or ocular exposure. Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency washing stations and toxicity-specific antidotes (e.g., activated charcoal for ingestion) must be accessible .

Advanced Research Questions

Q. How do structural modifications to the benzyl or piperidine moieties influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituent effects can be studied via systematic SAR:

  • Benzyl Modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) enhances metabolic stability but may reduce solubility.
  • Piperidine Modifications : Methyl or ethyl groups at the 2- or 4-positions alter conformational flexibility and receptor binding. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) identifies optimal substituents .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Cross-validate findings using standardized assays (e.g., fixed ATP concentrations in kinase assays) and control variables such as cell line selection (e.g., HEK293 vs. HeLa). Replicate studies under identical conditions (pH, temperature, solvent) and employ orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) to confirm activity .

Q. What are the key challenges in achieving high enantiomeric purity during the synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Racemization at the piperidine nitrogen is a major challenge. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry. Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis separates enantiomers, while polarimetry confirms optical purity .

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. Piperidine derivatives are prone to hydrolysis under strongly acidic/basic conditions.
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (typically >150°C). Store lyophilized samples at -20°C for long-term stability .

Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS : Detects volatile impurities (e.g., residual solvents).
  • ICP-MS : Identifies heavy metal contaminants from catalysts.
  • HPLC-MS/MS : Quantifies low-abundance degradation products (e.g., oxidation byproducts). Method validation per ICH Q2(R1) guidelines ensures accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.